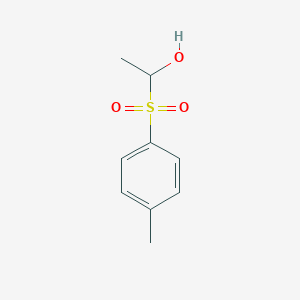

1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol

Description

1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol is a sulfonated aromatic alcohol with the molecular formula C₉H₁₂O₃S. It features a 4-methylbenzenesulfonyl group attached to an ethanol moiety. This compound is synthesized via the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with 4-methylbenzene-1-sulfonyl chloride under reflux conditions, yielding a versatile intermediate for heterocyclic chemistry . Its sulfonyl group imparts electron-withdrawing properties, influencing reactivity in substitution and coupling reactions. Applications include its use in synthesizing pyrazolo[3,4-b]pyridine derivatives and other bioactive heterocycles .

Properties

CAS No. |

62954-86-3 |

|---|---|

Molecular Formula |

C9H12O3S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonylethanol |

InChI |

InChI=1S/C9H12O3S/c1-7-3-5-9(6-4-7)13(11,12)8(2)10/h3-6,8,10H,1-2H3 |

InChI Key |

YREKJJYFSLIJOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol, highlighting differences in substituents, synthesis, and applications:

Key Observations:

Structural Variations :

- Electron-withdrawing vs. Electron-donating Groups : The sulfonyl group in the target compound contrasts with electron-donating substituents like ethyl (in 1-(4-ethylphenyl)ethan-1-ol) or hydroxyl (in 1-(3-hydroxyphenyl)ethan-1-ol). This difference significantly alters reactivity; sulfonyl groups enhance electrophilic substitution resistance but facilitate nucleophilic attacks .

- Chirality : Compounds like 1-(3-hydroxyphenyl)ethan-1-ol and 1-(3-nitrophenyl)ethan-1-ol are synthesized enantioselectively (>99% ee) via biocatalysis or metal-catalyzed reduction, whereas the target compound lacks reported chirality .

Synthetic Approaches :

- The target compound employs sulfonyl chloride coupling, a common method for sulfonated intermediates . In contrast, analogs like 1-(3-hydroxyphenyl)ethan-1-ol utilize enzymatic reduction, emphasizing green chemistry trends .

Applications :

- The sulfonyl group in the target compound enhances its utility in heterocyclic synthesis, whereas hydroxyl or nitro-substituted analogs are prioritized for chiral drug intermediates .

- Bulkier analogs like 1,1-bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol may exhibit enhanced bioactivity due to increased steric hindrance and lipophilicity .

Research Findings and Data

Thermal and Physicochemical Properties:

- This compound: Predicted to have moderate solubility in polar solvents due to the sulfonyl group. No explicit melting/boiling points reported.

- 1,1-Bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol : Higher molar mass (437.33 g/mol) and density (1.376 g/cm³) suggest lower solubility than the target compound .

Yield and Efficiency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.